1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Catalog No.
S1523894
CAS No.
36507-48-9
M.F
C18H29NO2
M. Wt
291.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan...

CAS Number

36507-48-9

Product Name

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

IUPAC Name

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3

InChI Key

KQXKVJAGOJTNJS-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Solubility

0.02 M
2.12e-02 g/L

Synonyms

1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol; 1-(tert-Butylamino)-3-(o-cyclopentylphenoxy)-2-propanol; (±)-Isopenbutolol;

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O
Carvedilol is a beta-adrenergic blocking agent with additional alpha-blocking activity. It was developed in the 1980s by the pharmaceutical company Searle (now Pfizer) and was approved for use in the United States in 1995. It is mainly used in the treatment of heart conditions such as hypertension, heart failure, angina, and arrhythmias.
Carvedilol is a white crystalline powder with a molecular weight of 406.50 g/mol. It is moderately soluble in ethanol, methanol, and chloroform and slightly soluble in water. Its melting point is 114 – 117 degrees Celsius.
Carvedilol is synthesized from 2-cyano-3-(2'-cyclopentylphenoxy)propene using tert-butylamine as a base to yield 1-(tert-butylamino)-3-(2'-cylopentylphenoxy)propan-2-ol. The final product is characterized by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Carvedilol can be quantified in various biological matrices such as serum, plasma, tissues, and urine using high-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS. HPLC with fluorescence detection can also be used to quantify its metabolites.
Carvedilol has been shown to have both beta-adrenergic and alpha-adrenergic blocking activity. It selectively blocks beta-1, beta-2, and alpha-1 receptors and does not exhibit intrinsic sympathomimetic activity or membrane stabilizing effects. It also exhibits antioxidant properties by scavenging free radicals.
Carvedilol has been extensively studied for its safety profile in various animal models such as rats, mice, and dogs. It has been shown to have a low acute toxicity, with a lethal dose of 750-1000 mg/kg in rats. It does not cause any significant changes in hematology, clinical chemistry, or histopathology at therapeutic doses. In human studies, it has been shown to be well-tolerated with no significant adverse effects.
Carvedilol has been extensively used in scientific experiments to investigate its therapeutic potential in various heart conditions such as hypertension, heart failure, angina, and arrhythmias. It has also been investigated for its potential uses in other conditions such as cancer, obesity, and diabetes.
Carvedilol is an established therapeutic agent for heart conditions such as hypertension, heart failure, angina, and arrhythmias. It has also been investigated for its potential therapeutic uses in other conditions such as cancer, obesity, and diabetes. The current state of research suggests that carvedilol has promising therapeutic potential in these conditions.
Carvedilol has potential implications in various fields of research and industry such as pharmaceuticals, biotechnology, and health care. In the pharmaceutical industry, carvedilol can be used as a lead compound or a reference compound for the development of new beta-blockers or alpha-blockers with improved therapeutic profiles. In biotechnology, carvedilol can be used to investigate its potential therapeutic uses in non-cardiovascular conditions such as cancer, obesity, and diabetes. In health care, carvedilol can be used to improve the treatment outcomes of patients with hypertension, heart failure, angina, and arrhythmias.
Limitations:
Despite its promising therapeutic potential, carvedilol has several limitations such as low bioavailability, poor aqueous solubility, and short half-life. These limitations have to be addressed in the development of new formulations or new analogs with improved pharmacokinetic profiles.
Several future directions can be explored in the research of carvedilol. One direction is the development of novel formulations or delivery systems with improved pharmacokinetic profiles. Another direction is the investigation of carvedilol's potential therapeutic uses in non-cardiovascular conditions such as cancer, obesity, and diabetes. Furthermore, the development of novel analogs with improved beta-blockade or alpha-blockade selectivity or with hybrid properties is also a potentially fruitful direction. Finally, the exploration of carvedilol's antioxidant properties and its potential role in aging and age-related diseases such as Alzheimer's disease is another direction that can be explored.

Physical Description

Solid

XLogP3

4.2

Boiling Point

438.2

LogP

4.15
4.15 (LogP)
4.15

Melting Point

70.0 °C

UNII

78W62V43DY

Related CAS

38363-32-5 (sulfate (2:1) salt)

Drug Indication

Penbutolol is indicated in the treatment of mild to moderate arterial hypertension. It may be used alone or in combination with other antihypertensive agents, especially thiazide-type diuretics.Penbutolol is contraindicated in patients with cardiogenic shock, sinus bradycardia, second and third degree atrioventricular conduction block, bronchial asthma, and those with known hypersensitivity.
FDA Label

Livertox Summary

Penbutolol is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. Penbutolol has yet to be convincingly associated with clinically apparent liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Pharmacology

Penbutolol is a ß-1, ß-2 (nonselective) adrenergic receptor antagonist. Experimental studies showed a dose-dependent increase in heart rate in reserpinized (norepinephrine-depleted) rats given penbutolol intravenously at doses of 0.25 to 1.0 mg/kg, suggesting that penbutolol has some intrinsic sympathomimetic activity. In human studies, however, heart rate decreases have been similar to those seen with propranolol.
Penbutolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, penbutolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA23 - Penbutolol

Mechanism of Action

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

38363-40-5
38363-32-5
36507-48-9

Wikipedia

Penbutolol sulfate
Penbutolol

Biological Half Life

Plasma= approximately 5h Conjugated= approximately 20h in healthy persons, 25h in healthy elderly persons, and 100h in patients on renal dialysis.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
Maurer HH, Tenberken O, Kratzsch C, Weber AA, Peters FT: Screening for library-assisted identification and fully validated quantification of 22 beta-blockers in blood plasma by liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization. J Chromatogr A. 2004 Nov 26;1058(1-2):169-81. [PMID:15595665]
Aguirre C, Rodriguez-Sasiain JM, Calvo R: Decrease in penbutolol protein binding as a consequence of treatment with some alkylating agents. Cancer Chemother Pharmacol. 1994;34(1):86-8. [PMID:8174208]
Hjorth S: (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. Eur J Pharmacol. 1992 Nov 3;222(1):121-7. [PMID:1468487]
Pepe S, Scalici G, D'Angelo A, Curiale B, Corrao S, Agnello C: [Validity of the use of penbutolol in essential arterial hypertension]. Minerva Med. 1990 Jun;81(6):471-3. [PMID:2359502]
Frishman WH, Covey S: Penbutolol and carteolol: two new beta-adrenergic blockers with partial agonism. J Clin Pharmacol. 1990 May;30(5):412-21. [PMID:2189902]
Martinez Jorda R, Aguirre C, Calvo R, Rodriguez-Sasiain JM, Erill S: Decrease in penbutolol central response as a cause of changes in its serum protein binding. J Pharm Pharmacol. 1990 Mar;42(3):164-6. [PMID:1974610]

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